molecular formula C12H15N3O3 B14997986 N'-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B14997986
M. Wt: 249.27 g/mol
InChI Key: YFJXSUVXNXISLY-MDWZMJQESA-N
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Description

N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide is a chemical compound with a complex structure that includes a hydrazide group, a nitrophenyl group, and a methylpropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 2-(4-nitrophenyl)acetohydrazide and 2-methylpropanal. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-2-Methylpropylidene]benzohydrazide: Similar structure but with a benzene ring instead of a nitrophenyl group.

    N’-[(1E)-2-Methylpropylidene]-4-piperidinecarbohydrazide: Contains a piperidine ring instead of a nitrophenyl group.

Uniqueness

N’-[(1E)-2-Methylpropylidene]-2-(4-nitrophenyl)acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-[(E)-2-methylpropylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C12H15N3O3/c1-9(2)8-13-14-12(16)7-10-3-5-11(6-4-10)15(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,16)/b13-8+

InChI Key

YFJXSUVXNXISLY-MDWZMJQESA-N

Isomeric SMILES

CC(C)/C=N/NC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C=NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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